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# Quizalofop-p-ethyl discovery and synthesis pathway

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An In-depth Technical Guide to the Discovery and Synthesis of Quizalofop-p-ethyl

# **Discovery and Development**

**Quizalofop**-p-ethyl, a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, was discovered and developed by Nissan Chemical Corporation.[1][2] The journey of this compound began in 1975 with a team of scientists at Nissan Chemical, including the young researcher Dr. Koichi Suzuki, who were dedicated to creating a globally significant agrochemical.[1]

The research focused on heterocyclicoxy phenoxy propanoic acid derivatives, which were known to possess selective herbicidal properties.[3] This exploration led to the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, which demonstrated excellent activity against grass weeds.[3] The team's work identified that the propionic acid moiety contains a chiral center, and the R-enantiomer is the biologically active isomer.[4] This active isomer was named **Quizalofop**-p-ethyl (also referred to as D(+) NC302 or DPX-Y6202), distinguishing it from the racemic mixture, **quizalofop**-ethyl.[5][6]

Extensive testing revealed its high efficacy against troublesome grass weeds, such as Johnson's Grass in the southern United States, with remarkable safety for broadleaf crops.[1] [7] This high selectivity and effectiveness led to its commercialization under brand names like Targa, Assure II, and Pilot Ultra, establishing it as a vital tool for post-emergence weed control in crops such as soybeans, cotton, sugar beets, and rapeseed.[1][5][7]



## **Mechanism of Action**

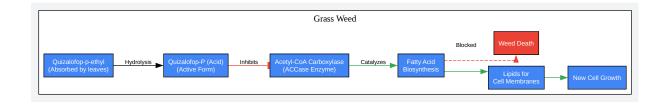
**Quizalofop**-p-ethyl is a selective, systemic herbicide that functions as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][7][8] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants.

The herbicidal action unfolds in several steps:

- Absorption and Translocation: The herbicide is applied post-emergence and is rapidly
  absorbed through the foliage of grass weeds.[7][9] Being systemic, it is then translocated
  throughout the plant via both the xylem and phloem to the meristematic tissues—the primary
  sites of growth, such as shoots and roots.[7][10]
- Metabolic Activation: Within the plant, the proherbicide Quizalofop-p-ethyl is hydrolyzed to its biologically active acid form, Quizalofop-P.[4]
- ACCase Inhibition: Quizalofop-P specifically binds to and inhibits the ACCase enzyme found
  in grass species (gramineous plants).[4]
- Disruption of Lipid Synthesis: The inhibition of ACCase halts fatty acid production, leading to a cessation of cell membrane formation and lipid-based energy storage.[7][10]
- Plant Death: This disruption of a fundamental metabolic pathway causes the weed to stop growing. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, appear within a few days to a week, with complete plant death occurring within one to three weeks.[7][8]

The selectivity of **Quizalofop**-p-ethyl arises because the ACCase enzyme in broadleaf (dicotyledonous) crops has a different structure that is not affected by the herbicide, allowing these crops to remain unharmed.[4]





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**Figure 1.** Mechanism of Action of **Quizalofop**-p-ethyl in Grass Weeds.

# **Chemical Synthesis Pathways**

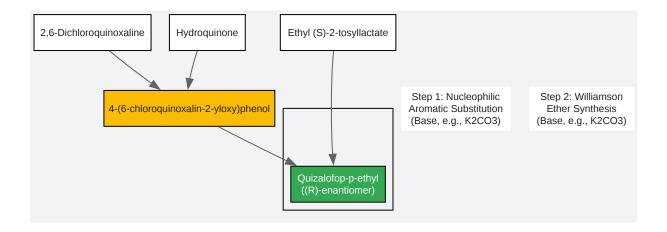
The industrial synthesis of **Quizalofop**-p-ethyl focuses on producing the desired (R)-enantiomer with high purity. Several synthetic routes have been developed, with a common strategy involving the coupling of a quinoxaline moiety with a chiral phenoxypropionate side chain.

A widely adopted commercial pathway involves two main steps: the formation of the phenoxyquinoxaline core followed by etherification with a chiral propionate derivative.

#### Pathway 1: Common Industrial Synthesis

- Step 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol. This key intermediate is formed via a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone in the presence of a base like potassium carbonate.[5][11]
- Step 2: Chiral Etherification. The intermediate phenol is then reacted with an ethyl lactate derivative possessing the (S)-configuration, such as ethyl (S)-2-bromopropionate or ethyl S(-)-p-toluenesulfonyl lactate, to form the final product.[2][5] The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, resulting in the desired (R)-configuration of Quizalofop-p-ethyl.





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Figure 2. A common industrial synthesis pathway for Quizalofop-p-ethyl.

Alternative Synthesis Pathways:

- Route via (R)-2-(4-hydroxyphenoxy)propionic acid: This method starts with a chiral building block, (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is reacted with 2,6-dichloroquinoxaline in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate to yield Quizalofop-p acid, which is then esterified to the final product.[12]
- Route from D-Lactic Acid: Another approach begins with D-lactic acid, which has the correct
  initial stereochemistry. The acid is first esterified and then its hydroxyl group is converted to a
  leaving group (e.g., a halide). This intermediate is then coupled with 4-(6-chloroquinoxalin-2yloxy)phenol to form the final ester directly.[13]

## **Quantitative Data**

# **Table 1: Physical and Chemical Properties**



Property	Value	Reference
IUPAC Name	ethyl (2R)-2-[4-(6- chloroquinoxalin-2- yl)oxyphenoxy]propanoate	[14]
Chemical Formula	C19H17CIN2O4	[14]
Molar Mass	372.8 g/mol	[14]
Appearance	White powder / Faint yellow crystallized solid	[8][13]
XLogP3	4.3	[14]
CAS Number	100646-51-3	[5]

**Table 2: Toxicological Data** 

Test	Species	Value	Reference
Acute Oral LD50	Rat	1182 - 1670 mg/kg	[8]
Acute Inhalation LC <sub>50</sub> (4h)	Rat	5.8 mg/L	[8]
Aquatic Toxicity LC50 (96h)	Rainbow Trout	10.7 mg/L	[8]
Avian Toxicity	Birds	Non-toxic	[8]
Bee Toxicity	Bees	Non-toxic	[8]
Carcinogenicity	Animal tests	Not shown to cause cancer	[8]

Table 3: Herbicidal Efficacy (Field Trials)

Target Weed Type	Application Rate (a.i./ha)	Reference
Annual Grasses	0.05 - 0.15 kg	[3]
Perennial Grasses	0.11 - 0.22 kg	[3]



# Experimental Protocols Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is adapted from established industrial synthesis routes.[5][11]

#### Materials:

- 2,6-dichloroquinoxaline
- Hydroquinone
- Potassium carbonate (K2CO3), anhydrous
- N,N-dimethylformamide (DMF) or similar polar aprotic solvent
- · Deionized water
- · Hydrochloric acid (HCl), concentrated

#### Procedure:

- To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.1 equivalents) and the solvent (e.g., DMF).
- Begin stirring and add anhydrous potassium carbonate (1.5 equivalents).
- Add 2,6-dichloroquinoxaline (1.0 equivalent) to the slurry.
- Heat the reaction mixture to 140-150°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
- Acidify the aqueous solution to a pH of 4-5 using concentrated HCl to ensure complete precipitation.



- Filter the resulting solid using a Büchner funnel.
- Wash the solid cake with deionized water until the filtrate is neutral.
- Dry the solid under vacuum at 60-70°C to yield the 4-(6-chloroquinoxalin-2-yloxy)phenol intermediate.

# Protocol 2: Synthesis of Quizalofop-p-ethyl from 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is based on the chiral etherification step.[2]

#### Materials:

- 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 equivalent)
- Ethyl S(-)-p-toluenesulfonyl lactate (1.1 equivalents)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (1.5 equivalents)
- Toluene or other suitable solvent
- Deionized water
- · Brine solution

#### Procedure:

- Charge a reaction flask with toluene, 4-(6-chloroquinoxalin-2-yloxy)phenol, ethyl S(-)-p-toluenesulfonyl lactate, and anhydrous potassium carbonate.
- Heat the mixture to reflux (approximately 110°C for toluene) and stir vigorously.
- Maintain the reflux for 3-6 hours. Monitor the disappearance of the starting phenol by HPLC.
- After the reaction is complete, cool the mixture to 50-60°C.
- Add water to the reaction mixture and stir to dissolve the inorganic salts.



- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic (toluene) layer. Wash it sequentially with a dilute NaOH solution, water, and finally a brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude
   Quizalofop-p-ethyl.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and optical purity (>98%).[2]

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## References

- 1. Quizalofop-P-ethyl: Herbicide in Soybean Fields HEBEN [hb-p.com]
- 2. CN106432109A Preparation method of quizalofop-P-ethyl Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 5. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Quizalofop Wikipedia [en.wikipedia.org]
- 9. Quizalofop-p-ethyl 50 g/l EC Zenith Crop Sciences [zenithcropsciences.com]
- 10. Wholesale POMAIS Quizalofop-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]
- 11. Page loading... [wap.guidechem.com]



- 12. Quizalofop-P synthesis chemicalbook [chemicalbook.com]
- 13. CN101602736B Synthesis method of quizalofop-p-ethyl Google Patents [patents.google.com]
- 14. Quizalofop-p-ethyl | C19H17ClN2O4 | CID 1617113 PubChem [pubchem.ncbi.nlm.nih.gov]
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